molecular formula C15H12O2 B8168857 1-(4-Ethynylphenoxy)-3-methoxybenzene

1-(4-Ethynylphenoxy)-3-methoxybenzene

Cat. No.: B8168857
M. Wt: 224.25 g/mol
InChI Key: SLOYERUAFFDHMX-UHFFFAOYSA-N
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Description

1-(4-Ethynylphenoxy)-3-methoxybenzene is an organic compound characterized by the presence of an ethynyl group attached to a phenoxy ring, which is further connected to a methoxybenzene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethynylphenoxy)-3-methoxybenzene typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like column chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethynylphenoxy)-3-methoxybenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Ethynylphenoxy)-3-methoxybenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Ethynylphenoxy)-3-methoxybenzene involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Properties

IUPAC Name

1-ethynyl-4-(3-methoxyphenoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O2/c1-3-12-7-9-13(10-8-12)17-15-6-4-5-14(11-15)16-2/h1,4-11H,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLOYERUAFFDHMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OC2=CC=C(C=C2)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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